

An In-depth Technical Guide to the Therapeutic Targeting of Balinatunfib

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Compound of Interest

Compound Name: *Balinatunfib*

Cat. No.: *B15581769*

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Balinatunfib (SAR441566) is a first-in-class, orally available, small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF- α).^{[1][2]} Unlike traditional biologic anti-TNF therapies that act as receptor antagonists, **Balinatunfib** employs a novel allosteric mechanism.^[3] It stabilizes an asymmetrical, receptor-incompetent conformation of the soluble TNF- α trimer, thereby selectively preventing its interaction with TNF receptor 1 (TNFR1) while preserving the homeostatic functions of TNF receptor 2 (TNFR2).^{[4][5]} This targeted approach offers the potential for biologic-like efficacy in a convenient oral formulation, with a mechanism that may mitigate some of the drawbacks associated with broad TNF- α blockade.^{[6][7]} This document provides a comprehensive overview of **Balinatunfib**'s therapeutic targets, mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.

Core Therapeutic Target: Tumor Necrosis Factor-alpha (TNF- α)

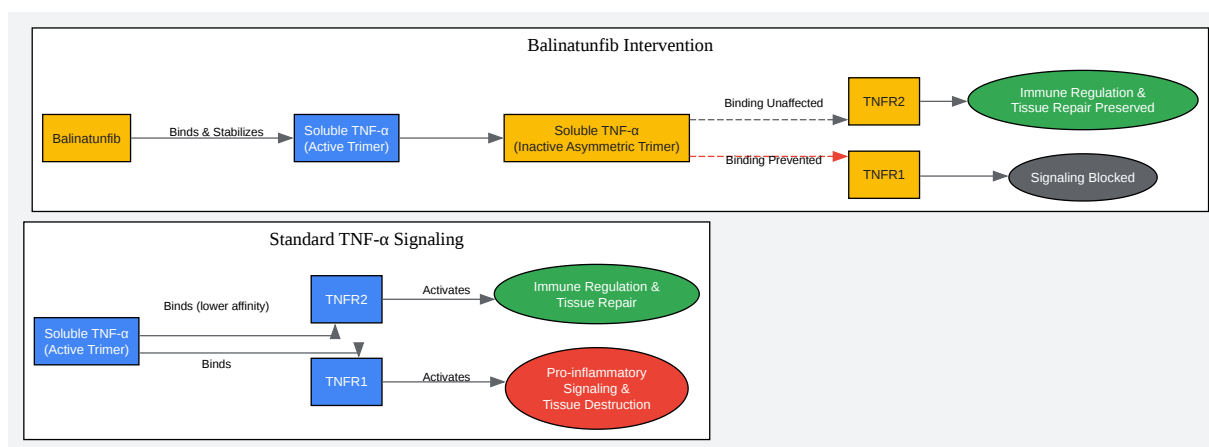
The primary therapeutic target of **Balinatunfib** is the pro-inflammatory cytokine, soluble Tumor Necrosis Factor-alpha (sTNF- α).^[6] TNF- α is a key mediator of inflammation and is central to the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.^{[5][7]} It exerts its effects by binding to two distinct receptors:

- TNF Receptor 1 (TNFR1): Primarily binds soluble TNF- α and is ubiquitously expressed. Activation of TNFR1 predominantly drives pro-inflammatory signaling pathways, leading to tissue destruction and apoptosis.[4]
- TNF Receptor 2 (TNFR2): Primarily engaged by transmembrane TNF- α (tmTNF- α). Its activation is mainly involved in immune regulation and tissue repair.[4]

Current anti-TNF biologics inhibit the activity of both soluble and transmembrane TNF- α , which can compromise the protective immune functions mediated by TNFR2.[4]

Mechanism of Action: Allosteric Stabilization of an Inactive TNF- α Trimer

Balinatunfib represents a novel approach to TNF- α inhibition. Instead of blocking the TNF receptors, it directly targets the sTNF- α protein itself.[1] The molecule binds to a central pocket within the sTNF- α trimer, inducing and stabilizing an asymmetrical, distorted conformation of the protein.[5][6] This allosteric modulation renders the TNF- α trimer incapable of effectively binding to and clustering TNFR1, which is a necessary step for downstream signal transduction.[6][8][9] This selective inhibition of TNFR1 signaling preserves the functions of TNFR2.[5]



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Caption: Balinatunfib's Mechanism of Action. (Max Width: 760px)

Quantitative Pharmacodynamics and Efficacy

The binding affinity and inhibitory activity of **Balinatunfib** have been characterized in various assays. Preclinical studies have demonstrated its potent anti-inflammatory effects.

In Vitro Activity & Binding Affinity

The following table summarizes the key quantitative metrics for **Balinatunfib**'s interaction with TNF-α.

| Parameter | Value | Assay / Method | Source |
|----------------------------|---------|--|---|
| Dissociation Constant (KD) | 15.1 nM | Surface Plasmon Resonance (SPR) with human TNF- α | [6] |
| IC50 | 35 nM | Zymosan-stimulated CD11b expression in human whole blood | [1] [4] [5] |
| IC90 | 163 nM | Zymosan-stimulated CD11b expression in human whole blood | [1] [5] |
| OCC90 | 16 nM | ELISA-based occupancy studies | [4] [10] |

Preclinical In Vivo Efficacy

Balinatunfib has demonstrated efficacy comparable to biologic anti-TNF agents in a mouse model of rheumatoid arthritis.

| Model | Dosing Regimen | Key Findings | Source |
|--|------------------------------|---|---|
| Collagen-Induced Arthritis (CIA) in mice | 10 mg/kg (oral, twice daily) | 68% reduction in the Area Under the Curve (AUC) of the disease score. | [1] [5] |
| Collagen-Induced Arthritis (CIA) in mice | 30 mg/kg (oral, twice daily) | 84% reduction in the AUC of the disease score. Protection of joint bone and improved bone microstructure. | [1] [5] [6] |

Key Experimental Protocols

This section details the methodologies for key preclinical and clinical studies cited in the evaluation of **Balinatunfib**.

Preclinical: Collagen-Induced Arthritis (CIA) Mouse Model

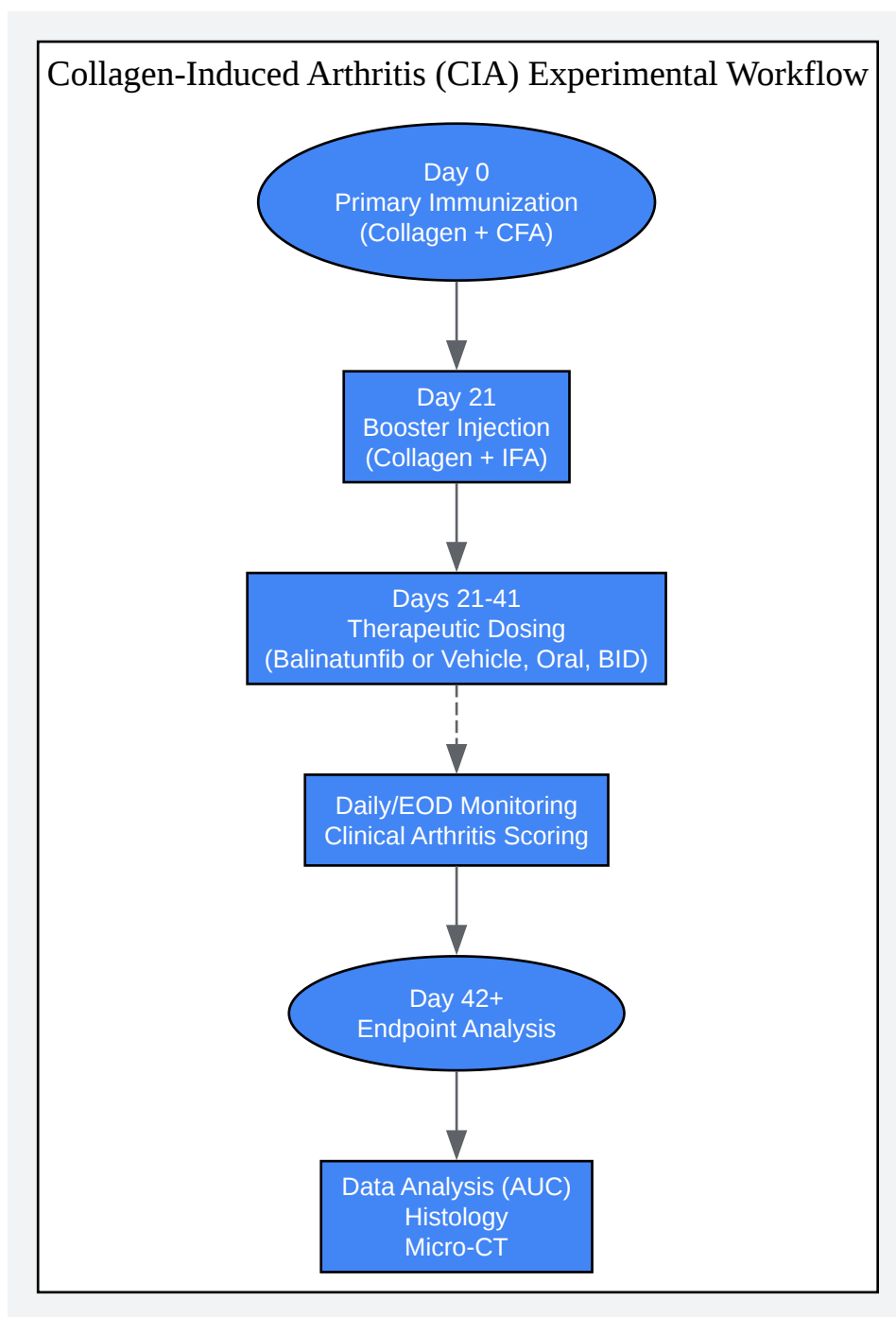
This model is widely used to assess the efficacy of anti-arthritic therapies as it shares pathological and immunological features with human rheumatoid arthritis.[\[11\]](#)[\[12\]](#)

Objective: To evaluate the in vivo efficacy of orally administered **Balinatunfib** in reducing arthritis symptoms.

Methodology:

- Animal Model: DBA/1 or B10.RIII mice, which are highly susceptible to CIA, are typically used.[\[11\]](#) Animals are housed in specific pathogen-free conditions.
- Induction of Arthritis:
 - Primary Immunization (Day 0): Mice are immunized at the base of the tail with an emulsion of bovine or chick type II collagen mixed with Complete Freund's Adjuvant (CFA).[\[12\]](#)[\[13\]](#)
 - Booster Injection (Day 21): A booster injection, typically of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA), is administered to elicit a potent arthritic response.[\[11\]](#)
- Treatment Protocol:
 - Therapeutic dosing of **Balinatunfib** (e.g., 1, 3, 10, and 30 mg/kg) or vehicle control is initiated, typically after the booster injection.[\[10\]](#)
 - Administration is performed orally, twice daily, for a specified duration (e.g., 20 days).[\[5\]](#)
 - A positive control group, such as a mouse anti-TNF antibody, is often included for comparison.[\[10\]](#)
- Efficacy Assessment:

- Clinical Scoring: Arthritis severity is monitored daily or every other day by visually scoring paw swelling and inflammation on a scale of 0-4 per paw (maximum score of 16 per mouse).[11]
- Data Analysis: The primary endpoint is often the reduction in the mean area under the curve (AUC) of the arthritis score compared to the vehicle-treated group.[10]
- Histological and Radiological Analysis: At the end of the study, joints are harvested for histological analysis of inflammation, cartilage damage, and bone erosion, as well as for high-resolution microcomputed tomography to assess bone parameters.[6]



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Caption: Workflow for the CIA Mouse Model. (Max Width: 760px)

Clinical: Phase 2b Psoriasis Trial (SPECIFI-PSO)

This study was designed to evaluate the efficacy, safety, and dose-response of **Balinatunfib** in adults with moderate-to-severe plaque psoriasis.^{[4][14]}

Trial Identifier: NCT06073119.[14][15]

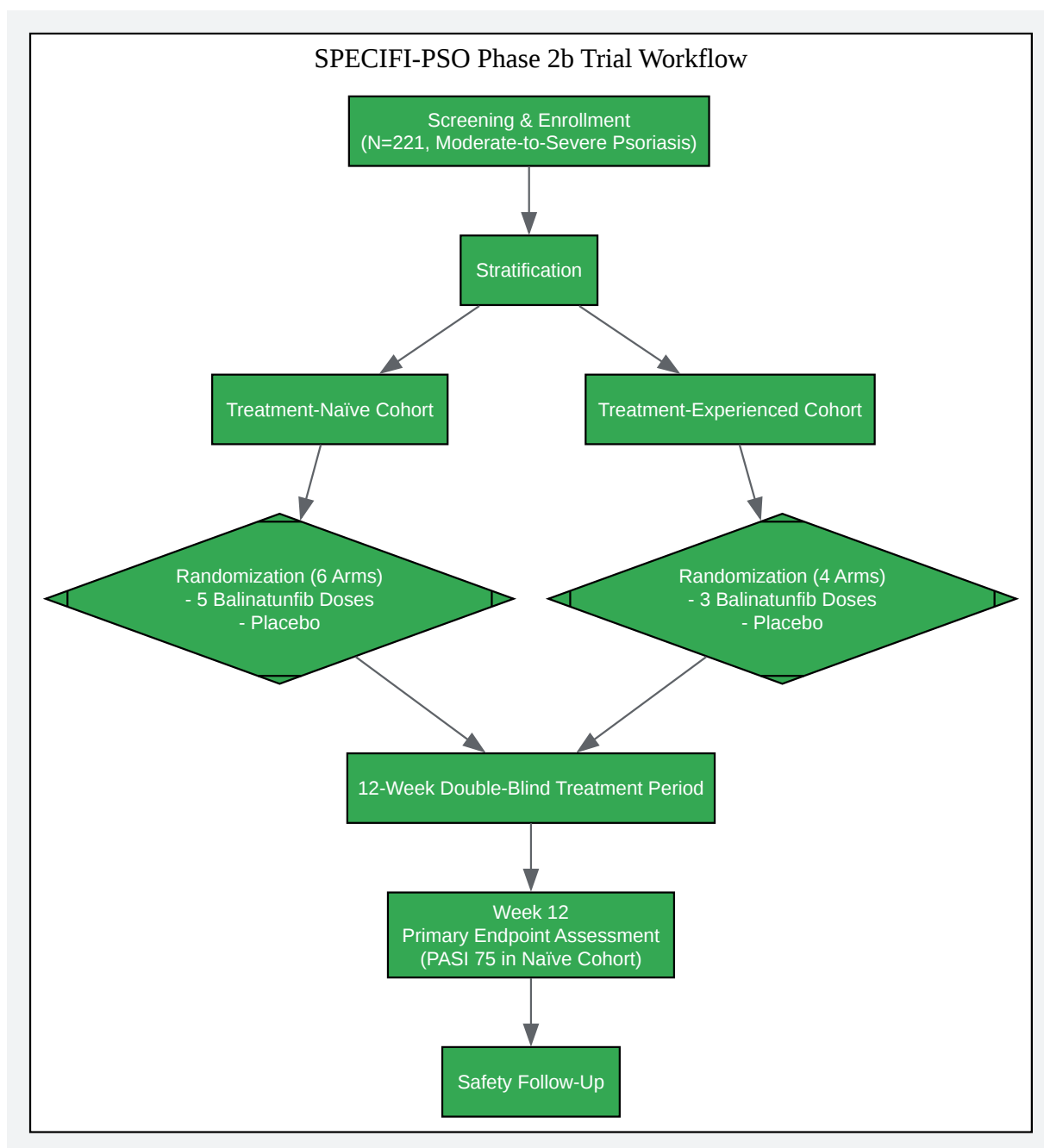
Design: A randomized, double-blind, placebo-controlled, dose-ranging study.[4][16]

Patient Population: 221 adults with moderate-to-severe plaque psoriasis, defined as Psoriasis Area and Severity Index (PASI) ≥ 12 , static Physician's Global Assessment (sPGA) ≥ 3 , and body surface area (BSA) involvement $\geq 10\%$.[4][7]

Methodology:

- Cohort Stratification: Participants were divided into two cohorts:
 - Treatment-Naïve: No prior systemic or biologic exposure.
 - Treatment-Experienced: Previous exposure to biologics, biosimilars, or small molecules.[7]
- Randomization and Dosing:
 - Naïve Cohort: Randomized to one of five **Balinatunfib** dosing arms (200 mg BID, 100 mg BID, 200 mg QD, 100 mg QD, 50 mg QD) or placebo.[14]
 - Experienced Cohort: Randomized to one of three **Balinatunfib** dosing arms (200 mg BID, 200 mg QD, 100 mg QD) or placebo.[14]
- Treatment Duration: 12 weeks.[15][16]
- Endpoints:
 - Primary Endpoint: Proportion of treatment-naïve patients achieving at least a 75% improvement in PASI score (PASI 75) at week 12.[4][14]
 - Secondary Endpoints: Included sPGA response of 0 (clear) or 1 (almost clear), overall safety and tolerability.[4]
- Biomarker Analysis:
 - Objective: To assess the biological effect of TNFR1 blockade on downstream inflammatory cytokines.

- Method: Exploratory biomarker analysis was performed to measure levels of key pro-inflammatory cytokines involved in psoriasis pathogenesis. While the specific assay methodology is not detailed in the provided sources, this typically involves collecting serum or plasma samples at baseline and specified time points during the study. The concentrations of cytokines such as Interleukin-17A (IL-17A), IL-17F, IL-22, and IL-19 are then quantified using techniques like multiplex immunoassays (e.g., Luminex) or enzyme-linked immunosorbent assays (ELISA).
- Findings: Treatment with **Balinatunfib** led to reductions in IL-17A, IL-17F, IL-22, and IL-19.^[7]



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Caption: Workflow for the SPECIFI-PSO Phase 2b Trial. (Max Width: 760px)

Clinical Development and Future Directions

While the Phase 2b SPECIFI-PSO trial in psoriasis did not meet its primary endpoint for the highest dose group, clinically relevant changes and positive signals were observed at other doses.[14][16] **Balinatunfib** was generally well-tolerated across all doses.[16] Based on these results, Sanofi is re-evaluating its role as a monotherapy in psoriasis and is exploring its potential in combination therapies.[16]

Clinical development of **Balinatunfib** is ongoing in other inflammatory conditions, with Phase 2 trials investigating its efficacy and safety in rheumatoid arthritis (NCT06073093), Crohn's disease (NCT06637631), and ulcerative colitis (NCT06867094).[10] The unique, selective mechanism of **Balinatunfib** continues to make it a compound of significant interest, offering a potentially differentiated, oral therapeutic option for a range of TNF- α -mediated diseases.

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